molecular formula C13H12N2OS2 B4569863 3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4569863
M. Wt: 276.4 g/mol
InChI Key: INMPSDGGCFQRMD-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C13H12N2OS2 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.03910536 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of thiazolidine derivatives, closely related to the compound , were synthesized and demonstrated good to moderate antimicrobial activity against both gram-positive and gram-negative bacteria. This highlights the potential of these compounds in developing new antimicrobial agents (Pansare Dattatraya & Shinde Devanand, 2015).

Anti-Corrosive and Bioactive Heterocyclic Compounds

  • The synthesis of bioactive and anti-corrosive heterocyclic compounds using derivatives similar to the compound of interest was explored, demonstrating their utility in creating flame retardants and anticorrosive additives for epoxy organic coatings. This application is significant for materials science, especially in enhancing the durability and resistance of materials against environmental factors (N. A. E. Hady et al., 2020).

Supramolecular Self-Assembly

  • Research on thioxothiazolidinone derivatives, which are structurally related to the compound , has shown interesting supramolecular assemblies in solid states driven by hydrogen bonding and diverse π-hole interactions. These findings are crucial for the development of novel materials with potential applications in nanotechnology and molecular engineering (Hina Andleeb et al., 2017).

Antitubercular and Antimicrobial Agents

  • Another study focused on the synthesis of 4-thiazolidinone derivatives for their antitubercular and antimicrobial properties, showing promise in addressing resistant strains of tuberculosis and other microbial infections. This research underlines the therapeutic potential of thiazolidinone derivatives in treating infectious diseases (Pushkal Samadhiya et al., 2014).

Properties

IUPAC Name

(5Z)-5-[(4-aminophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h2-6,8H,1,7,14H2/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMPSDGGCFQRMD-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)N)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(C=C2)N)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-allyl-5-(4-aminobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.